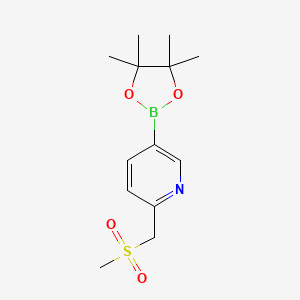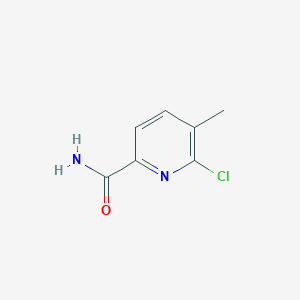![molecular formula C27H24Cl6O5 B12094900 (2R,3R,4R,5S)-3,4-bis[(2,4-dichlorophenyl)methoxy]-2-[(2,4-dichlorophenyl)methoxymethyl]-5-methoxy-tetrahydrofuran](/img/structure/B12094900.png)
(2R,3R,4R,5S)-3,4-bis[(2,4-dichlorophenyl)methoxy]-2-[(2,4-dichlorophenyl)methoxymethyl]-5-methoxy-tetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4R,5S)-3,4-bis[(2,4-diclorofenil)metoxi]-2-[(2,4-diclorofenil)metoximetil]-5-metoxi-tetrahidrofurano es un compuesto orgánico complejo caracterizado por su estructura cíclica de tetrahidrofurano sustituida con múltiples grupos 2,4-diclorofenilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2R,3R,4R,5S)-3,4-bis[(2,4-diclorofenil)metoxi]-2-[(2,4-diclorofenil)metoximetil]-5-metoxi-tetrahidrofurano generalmente implica múltiples pasos. Los materiales de partida son a menudo 2,4-diclorofenilmetanol y derivados de tetrahidrofurano. Las condiciones de reacción pueden incluir el uso de bases fuertes, como el hidruro de sodio, y solventes como el tetrahidrofurano (THF) para facilitar la formación del producto deseado.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Se pueden emplear técnicas como reactores de flujo continuo y sistemas de síntesis automatizados para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
(2R,3R,4R,5S)-3,4-bis[(2,4-diclorofenil)metoxi]-2-[(2,4-diclorofenil)metoximetil]-5-metoxi-tetrahidrofurano puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir, particularmente en los grupos 2,4-diclorofenilo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Hidruro de sodio en THF para sustitución nucleófila.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos correspondientes, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
(2R,3R,4R,5S)-3,4-bis[(2,4-diclorofenil)metoxi]-2-[(2,4-diclorofenil)metoximetil]-5-metoxi-tetrahidrofurano tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por su posible actividad biológica, incluidas las propiedades antimicrobianas y antifúngicas.
Medicina: Se explora por sus posibles efectos terapéuticos, particularmente en el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción de (2R,3R,4R,5S)-3,4-bis[(2,4-diclorofenil)metoxi]-2-[(2,4-diclorofenil)metoximetil]-5-metoxi-tetrahidrofurano implica su interacción con objetivos y vías moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Los objetivos y vías moleculares exactos pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 4-(4,6-Dimetoxi-1,3,5-triazin-2-il)-4-metilmorfolinio cloruro
- (1S,2R)-1-Metil-4-ciclohexeno-1,2-dicarboxílico ácido compuesto con 1-feniletilamina
- Acetoacetato de etilo
Singularidad
(2R,3R,4R,5S)-3,4-bis[(2,4-diclorofenil)metoxi]-2-[(2,4-diclorofenil)metoximetil]-5-metoxi-tetrahidrofurano es único debido a su patrón específico de sustitución y la presencia de múltiples grupos 2,4-diclorofenilo. Esta singularidad estructural contribuye a sus propiedades químicas y biológicas distintas, convirtiéndolo en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C27H24Cl6O5 |
|---|---|
Peso molecular |
641.2 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S)-3,4-bis[(2,4-dichlorophenyl)methoxy]-2-[(2,4-dichlorophenyl)methoxymethyl]-5-methoxyoxolane |
InChI |
InChI=1S/C27H24Cl6O5/c1-34-27-26(37-13-17-4-7-20(30)10-23(17)33)25(36-12-16-3-6-19(29)9-22(16)32)24(38-27)14-35-11-15-2-5-18(28)8-21(15)31/h2-10,24-27H,11-14H2,1H3/t24-,25-,26-,27+/m1/s1 |
Clave InChI |
QTZFDEIPDKCKBR-CWTOASCOSA-N |
SMILES isomérico |
CO[C@@H]1[C@@H]([C@@H]([C@H](O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)OCC4=C(C=C(C=C4)Cl)Cl |
SMILES canónico |
COC1C(C(C(O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)OCC4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


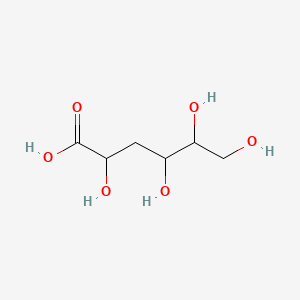
![4-Chloro-2-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12094827.png)


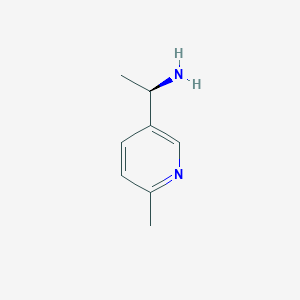


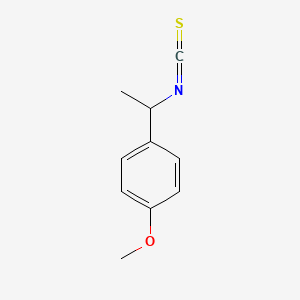


![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12094876.png)
